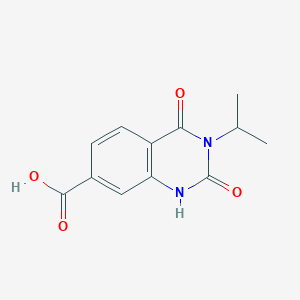

2,4-Dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Descripción general

Descripción

2,4-Dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a complex organic compound belonging to the quinazoline derivatives family This compound features a quinazoline core with various substituents, including a propan-2-yl group and a carboxylic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor, such as a substituted aniline, with a diketone under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles in the presence of a suitable leaving group.

Major Products Formed:

Oxidation: Conversion to corresponding carboxylic acids or ketones.

Reduction: Formation of reduced derivatives, such as amines or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Research indicates that compounds similar to 2,4-Dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid exhibit potential as therapeutic agents. The structural features of this compound suggest it may act as an inhibitor for various enzymes or receptors involved in disease processes.

Case Study: Anticancer Activity

A study demonstrated that derivatives of tetrahydroquinazoline compounds possess anticancer properties by inhibiting cell proliferation in certain cancer lines. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research shows that it can inhibit the production of pro-inflammatory cytokines, which are implicated in chronic inflammatory diseases.

Case Study: In Vivo Studies

In animal models, treatment with similar compounds resulted in reduced inflammation markers and improved clinical scores in models of rheumatoid arthritis.

Agricultural Applications

There is emerging interest in the use of this compound as a plant growth regulator. Its ability to modulate plant hormone levels can potentially enhance crop yield and resistance to stress.

Case Study: Crop Yield Enhancement

Field trials indicated that application of related compounds improved growth rates and resistance to pests in several crop species, suggesting a viable agricultural application.

Mecanismo De Acción

The mechanism by which 2,4-Dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid exerts its effects depends on its specific biological target. For example, if used as an anticancer agent, it may inhibit specific enzymes or receptors involved in cancer cell proliferation. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparación Con Compuestos Similares

Quinazoline: The parent compound without substituents.

2,4-Dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid: The compound .

2,4-Dioxo-3-(butan-2-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid: A similar compound with a butan-2-yl group instead of propan-2-yl.

Uniqueness: The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical properties. The presence of the propan-2-yl group, in particular, may enhance its binding affinity to certain biological targets compared to similar compounds.

Actividad Biológica

2,4-Dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (commonly referred to as DQCA) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DQCA has the following chemical structure:

- Molecular Formula : C12H14N2O4

- Molecular Weight : 250.25 g/mol

- CAS Number : 4425-56-3

The compound features a quinazoline core with two keto groups and a carboxylic acid functional group, which are crucial for its biological interactions.

Pharmacological Activities

DQCA exhibits various pharmacological activities that can be summarized as follows:

-

Antimicrobial Activity :

- DQCA has shown promising results against a range of bacterial strains. Studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.

-

Anticancer Properties :

- Research indicates that DQCA may possess anticancer properties by inducing apoptosis in cancer cells. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells.

-

Anti-inflammatory Effects :

- DQCA has demonstrated anti-inflammatory properties in animal models. It appears to inhibit the production of pro-inflammatory cytokines, which may contribute to its therapeutic potential in inflammatory diseases.

-

Neuroprotective Effects :

- Preliminary studies suggest that DQCA may protect neuronal cells from oxidative stress and apoptosis. This property could be beneficial in neurodegenerative disorders.

The biological activity of DQCA is attributed to several mechanisms:

- Enzyme Inhibition : DQCA acts as an inhibitor for various enzymes involved in key metabolic pathways.

- Receptor Modulation : The compound may interact with specific receptors in the body, altering signaling pathways that regulate cell growth and survival.

- Oxidative Stress Reduction : By scavenging free radicals, DQCA may reduce oxidative stress, thereby protecting cells from damage.

Table 1: Summary of Biological Activities

Case Study Example

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of DQCA on MCF-7 breast cancer cells. The study found that treatment with DQCA resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against these cancer cells.

Propiedades

IUPAC Name |

2,4-dioxo-3-propan-2-yl-1H-quinazoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-6(2)14-10(15)8-4-3-7(11(16)17)5-9(8)13-12(14)18/h3-6H,1-2H3,(H,13,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNERYBQIKWLTTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.